

# In-Depth Technical Guide: VHL Ligand Design for PROTAC ER Degrader-4

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Compound of Interest		
Compound Name:	PROTAC ER Degrader-4	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the von Hippel-Lindau (VHL) E3 ligase ligand incorporated in **PROTAC ER Degrader-4**, a potent degrader of the estrogen receptor (ER). This document outlines the core design principles, presents key performance data, and offers detailed experimental protocols for the evaluation of this molecule.

## **Introduction to PROTAC ER Degrader-4**

**PROTAC ER Degrader-4** is a heterobifunctional molecule designed to induce the degradation of the estrogen receptor, a key driver in the majority of breast cancers. It functions by simultaneously binding to the estrogen receptor and the VHL E3 ubiquitin ligase, thereby forming a ternary complex that leads to the ubiquitination and subsequent proteasomal degradation of the ER. The design of the VHL ligand is a critical component in the efficacy and selectivity of this PROTAC.

## **VHL Ligand Design and Rationale**

The VHL ligand is a crucial component of **PROTAC ER Degrader-4**, responsible for recruiting the VHL E3 ligase to the target protein. The design of this ligand is based on the native substrate of VHL, the hypoxia-inducible factor  $1\alpha$  (HIF- $1\alpha$ ). The core of many VHL ligands is a hydroxyproline (Hyp) moiety, which mimics the post-translationally hydroxylated proline residue of HIF- $1\alpha$  that is recognized by VHL.



While the specific design rationale for the VHL ligand in **PROTAC ER Degrader-4** is detailed in the originating patent, the general principles for effective VHL ligand design in PROTACs include:

- High Binding Affinity: The ligand must bind to VHL with sufficient affinity to promote the formation of a stable ternary complex.
- Appropriate Linker Attachment Point: The point of attachment for the linker that connects the VHL ligand to the ER-binding ligand is critical. It must be positioned in a way that does not disrupt the binding to VHL and allows for a productive ternary complex formation.
- Drug-like Properties: The VHL ligand, as part of the larger PROTAC molecule, should contribute to favorable physicochemical properties, such as cell permeability and metabolic stability.

## **Quantitative Data Summary**

The following tables summarize the key quantitative data for **PROTAC ER Degrader-4**, based on available information.

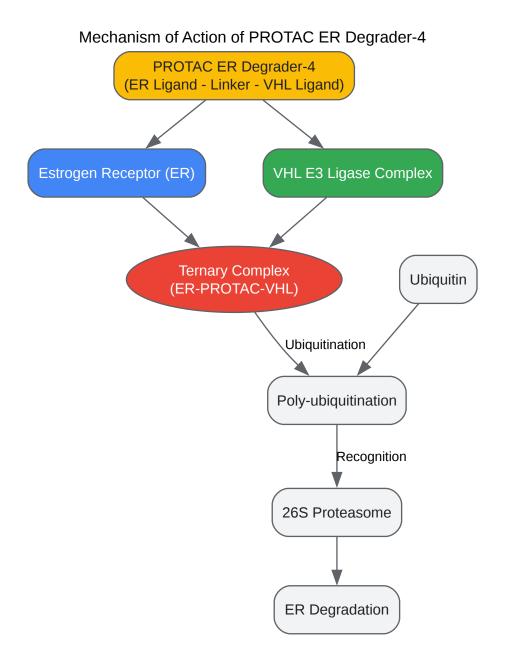
Parameter	Value	Cell Line	Reference
ER Binding IC50	0.8 nM	-	[1][2]
ER Degradation IC50	0.3 nM	MCF-7	[1][2]
Maximum ER Degradation	100% at 0.3 μM	MCF-7	[1][2]

Note: The data presented is based on information from chemical suppliers, which cite the patent WO2019123367A1.

# Signaling Pathway and Experimental Workflow Mechanism of Action of PROTAC ER Degrader-4

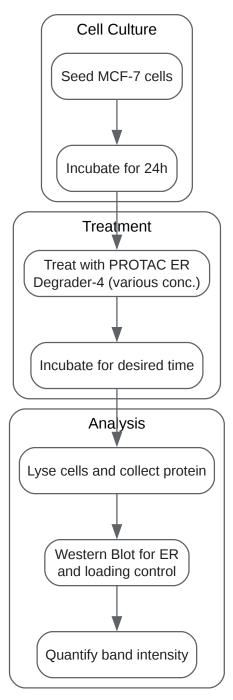
The following diagram illustrates the signaling pathway for ER degradation induced by **PROTAC ER Degrader-4**.







### Workflow for ER Degradation Assay in MCF-7 Cells



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### References

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- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
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